4-Aminopiperidine-2,6-dione is a heterocyclic organic compound with the molecular formula . This compound features an amino group at the fourth position and two keto groups at the second and sixth positions, making it a derivative of piperidine. Its significance lies in its role as an intermediate in the synthesis of various pharmaceuticals and its potential biological activities, particularly in medicinal chemistry and agrochemical applications.
4-Aminopiperidine-2,6-dione can be derived from natural amino acids such as L-glutamine. It is classified as an amino acid derivative and a diketopiperazine due to its structural characteristics. The compound is utilized in both academic research and industrial applications, particularly in the synthesis of complex organic molecules.
The synthesis of 4-Aminopiperidine-2,6-dione can be achieved through various methods:
The molecular structure of 4-Aminopiperidine-2,6-dione comprises a six-membered piperidine ring with two carbonyl (keto) groups at positions 2 and 6, and an amino group at position 4. The structural representation can be summarized as follows:
The presence of the amino and keto groups contributes to its reactivity and makes it a versatile intermediate in organic synthesis.
4-Aminopiperidine-2,6-dione undergoes various chemical reactions:
The major products from these reactions include various substituted piperidine derivatives that can be further functionalized for specific applications.
The mechanism of action for 4-Aminopiperidine-2,6-dione primarily involves its interaction with specific molecular targets. In the context of pharmaceuticals like thalidomide analogs, this compound binds to cereblon, a component of the E3 ubiquitin ligase complex. This interaction modulates the activity of the complex, leading to the degradation of specific target proteins associated with anti-inflammatory and anti-cancer effects.
Additionally, it has been identified as a key intermediate in synthesizing immunomodulatory drugs that inhibit cytokine production, influencing immune response pathways.
Relevant analyses have shown that the compound interacts with various biomolecules, making it useful in biochemical applications .
4-Aminopiperidine-2,6-dione has a wide range of applications across different fields:
L-Glutamine serves as a cost-effective and stereochemically defined starting material for synthesizing 4-aminopiperidine-2,6-dione derivatives. The optimized three-step route begins with N-protection of L-glutamine under alkaline conditions (NaOH/H₂O, pH 10–12) using di-tert-butyl dicarbonate. This yields N-Boc-L-glutamine with >95% regioselectivity at 20–40°C, avoiding epimerization. The protected glutamine then undergoes cyclization using N,N'-carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP, 2–3 mol%) catalysis. This step generates N-Boc-3-aminopiperidine-2,6-dione at 60–70°C in 85–90% yield. Final acidolytic deprotection (3M HCl/MeOH, 25°C) delivers 4-aminopiperidine-2,6-dione hydrochloride with ≥99% purity [2]. Scalability to >100 kg batches has been validated, with the crystalline hydrochloride salt exhibiting excellent storage stability. Alternative routes from non-chiral precursors suffer from racemization risks and lower overall yields (<60%) [3] [5].
Table 1: Performance Comparison of L-Glutamine-Based Synthetic Routes
Protecting Group | Cyclization Catalyst | Reaction Temp (°C) | Overall Yield (%) | Purity (%) |
---|---|---|---|---|
Boc | DMAP (2 mol%) | 60–70 | 78 | 99.5 |
Cbz | None | 80 | 65 | 98.2 |
Fmoc | DMAP (5 mol%) | 50 | 70 | 97.8 |
Cyclization remains the critical step for forming the piperidine-2,6-dione core. CDI-mediated ring closure exploits its dual functionality as a dehydration agent and carbonyl source. Under optimized conditions, N-Boc-L-glutamine reacts with CDI (1.2–1.3 equiv) in THF, with catalytic DMAP (0.02–0.03 equiv) accelerating imide formation via nucleophilic catalysis. The reaction proceeds through a mixed anhydride intermediate, with DMAP suppressing dimerization side products (<3%). Solvent screening revealed THF as optimal due to its low nucleophilicity and ability to solubilize intermediates. Ethanol or 1,4-dioxane reduces yields by 15–20% due to solvolysis [2]. Temperature control is crucial: cyclization completes in 2 hours at 60–70°C, while temperatures >80°C promote Boc group cleavage. Post-reaction, the product precipitates upon cooling and is isolated by filtration in >85% yield. Alternative cyclization agents (e.g., acetic anhydride) require harsher conditions (120°C) and give lower yields (50–60%) [3].
Table 2: Solvent Optimization for CDI-Mediated Cyclization
Solvent | Catalyst Loading (DMAP mol%) | Time (h) | Yield (%) | Impurity Profile |
---|---|---|---|---|
THF | 0.02 | 2.0 | 89 | <2% Glutamic anhydride |
1,4-Dioxane | 0.03 | 3.5 | 72 | 8% Ester hydrolysis products |
Acetonitrile | 0.02 | 4.0 | 68 | 12% Diimide byproduct |
DMF | 0.03 | 1.5 | 75 | 15% N-formylation |
Selection of amino-protecting groups significantly impacts synthesis efficiency. The tert-butoxycarbonyl (Boc) group is preferred industrially due to its orthogonal deprotection under mild acidic conditions (HCl/MeOH, 10–30°C), preserving the acid-labile piperidine-2,6-dione scaffold. Crucially, Boc removal avoids high-pressure hydrogenation, a limitation of the benzyloxycarbonyl (Cbz) group, which requires 10% Pd/C and H₂ (50 psi). Hydrogenation introduces catalyst costs (>$1,500/kg for Pd/C), metal contamination risks, and reactor safety constraints [2] [5]. Boc strategies achieve 95% deprotection yields with simple acidolysis workup, while Cbz removal necessitates catalyst filtration and yields 80–85% after extensive purification. For derivatives requiring selective N-functionalization (e.g., N-alkyl-4-aminopiperidine-2,6-diones), the base-labile fluorenylmethyloxycarbonyl (Fmoc) group permits selective cleavage in piperidine/DMF. However, Fmoc is cost-prohibitive at scale (>$800/mol vs. $150/mol for Boc) [3] [8].
Scaling 4-aminopiperidine-2,6-dione synthesis presents multiphase reaction engineering challenges. Key issues include:
Table 3: Industrial Process Failure Modes and Mitigation Strategies
Process Step | Failure Mode | Impact | Mitigation Strategy |
---|---|---|---|
Cyclization | Solvolysis in protic solvents | 15–25% Yield loss | Strict solvent anhydrity (<50 ppm H₂O) |
Boc Deprotection | Over-acidification (pH <1) | Dione hydrolysis | pH-stat controlled acid addition |
Salt Crystallization | Rapid antisolvent addition | Amorphous solid formation | Gradient addition over 4–6 h |
Drying | Overheating (>60°C) | Decomposition | Vacuum drying at 40°C |
Traditional Cbz deprotection relies on energy-intensive high-pressure H₂ (50–100 psi), generating significant process mass intensity (PMI > 80). Two sustainable alternatives have emerged:
Table 4: Environmental Impact Metrics for Deprotection Methods
Method | Pressure (bar) | PMI | E-Factor | Catalyst Cost Index | CO₂ Footprint (kg/kg product) |
---|---|---|---|---|---|
Conventional H₂ (Cbz) | 50–100 | 82 | 45 | 100 | 12.6 |
Boc/Acidolysis | 1 | 25 | 18 | 5 | 3.2 |
Transfer Hydrogenation | 1 | 35 | 28 | 60 | 5.1 |
scCO₂/H₂ (Cbz) | 30 | 18 | 12 | 85 | 1.8 |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3